![molecular formula C15H20N4O2 B2999992 2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034245-97-9](/img/structure/B2999992.png)
2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
This compound is a new flavouring substance . It is also known as 2,4-Imidazolidinedione, 3- [1- [ (3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-4-yl]-1- [ (3-hydroxy phenyl) methyl (synonymous to S6821) by Firmenich Belgium SA and Firmenich (UK) .
Molecular Structure Analysis
The molecular weight of this compound is 409.44 and its chemical formula is C21H23N5O4 . It is a white solid with an unremarkable aroma .Physical And Chemical Properties Analysis
This compound is practically insoluble to insoluble in water but soluble in phosphate buffer, pH 7.1 . It is also soluble in ethanol . The boiling point is not available . The compound has a minimum assay of 99% . Other requirements include a melting point of 164-165º .Scientific Research Applications
Cancer Therapy
Compounds similar to the one have been studied as inhibitors with potential in cancer therapy, particularly in breast cancer treatment .
Flavouring Substance Evaluation
There has been scientific evaluation by regulatory bodies like EFSA on related compounds for their implications on human health as flavouring substances .
Proteomics Research
Specialty products derived from similar compounds are used in proteomics research to study proteins and their functions .
Antiviral Research
Derivatives of this compound have been explored as potential inhibitors against viral infections like Hepatitis B .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a new flavoring substance and has been used as a flavor modifier
Mode of Action
It is known to modify the flavor profile of various food categories , but the specific interactions with its targets and the resulting changes are yet to be elucidated.
Pharmacokinetics
Acute exposures were calculated at 0.12 mg/kg bw/d in adults and 0.30 mg/kg bw/d in children .
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10-13(11(2)21-18-10)7-15(20)16-8-12-9-17-19-6-4-3-5-14(12)19/h9H,3-8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRURLWARMMDBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide |
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